1-(3-CHLOROPHENYL)-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE
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Overview
Description
1-(3-CHLOROPHENYL)-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 3-chlorophenyl group and a xanthene-9-carbonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-CHLOROPHENYL)-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE typically involves the following steps:
Formation of the Xanthene-9-Carbonyl Intermediate:
Attachment of the 3-Chlorophenyl Group:
Formation of the Piperazine Ring:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(3-CHLOROPHENYL)-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or piperazine ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated aromatic compounds, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-(3-CHLOROPHENYL)-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets such as receptors and enzymes. It may have applications in the development of new therapeutic agents.
Materials Science: The compound’s unique structural features make it a candidate for use in the design and synthesis of novel materials with specific properties, such as fluorescence or conductivity.
Biological Research: The compound can be used as a tool in biological studies to investigate the mechanisms of action of various biological processes and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-CHLOROPHENYL)-4-(9H-XANTHENE-9-CARBONYL)PIPERIDINE: Similar structure but with a piperidine ring instead of a piperazine ring.
1-(3-CHLOROPHENYL)-4-(9H-XANTHENE-9-CARBONYL)MORPHOLINE: Similar structure but with a morpholine ring instead of a piperazine ring.
1-(3-CHLOROPHENYL)-4-(9H-XANTHENE-9-CARBONYL)PYRROLIDINE: Similar structure but with a pyrrolidine ring instead of a piperazine ring.
Uniqueness: 1-(3-CHLOROPHENYL)-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE is unique due to the presence of both the 3-chlorophenyl group and the xanthene-9-carbonyl group attached to the piperazine ring. This combination of structural features imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2/c25-17-6-5-7-18(16-17)26-12-14-27(15-13-26)24(28)23-19-8-1-3-10-21(19)29-22-11-4-2-9-20(22)23/h1-11,16,23H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDMWINFMYWBAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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